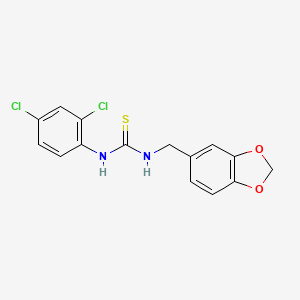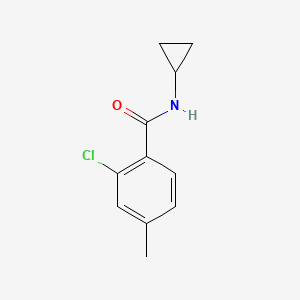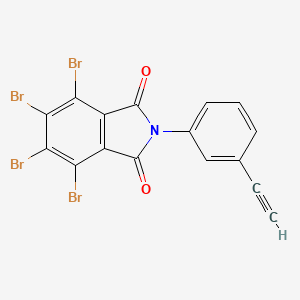![molecular formula C16H22N4O2 B5005061 6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as S 14506, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of S 14506 is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. S 14506 has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors, which are involved in mood regulation. In addition, S 14506 has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which can lead to increased levels of these molecules in the brain.
Biochemical and Physiological Effects:
S 14506 has been shown to have several biochemical and physiological effects in animal models. In neurology, S 14506 has been shown to improve cognitive function and reduce oxidative stress in the brain. In oncology, S 14506 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In psychiatry, S 14506 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S 14506 in lab experiments is its potential for therapeutic applications in various fields of medicine. S 14506 has been shown to have neuroprotective effects, inhibit tumor growth, and have anxiolytic and antidepressant effects. However, one of the limitations of using S 14506 in lab experiments is its complex synthesis method and the need for specialized equipment and expertise. In addition, the mechanism of action of S 14506 is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of S 14506. In neurology, future studies could focus on the potential therapeutic applications of S 14506 in other neurodegenerative diseases, such as Parkinson's disease. In oncology, future studies could investigate the potential of S 14506 as a combination therapy with other anticancer drugs. In psychiatry, future studies could explore the potential of S 14506 in the treatment of other mood disorders, such as bipolar disorder. Overall, the study of S 14506 has the potential to lead to the development of new therapeutic options in various fields of medicine.
Métodos De Síntesis
S 14506 can be synthesized through a multi-step process involving the reaction of several starting materials. The synthesis method involves the formation of a key intermediate, which is then subjected to further reactions to yield the final product. The process requires expertise in organic chemistry and specialized equipment, and the purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
S 14506 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, S 14506 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, S 14506 has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In psychiatry, S 14506 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
6-[ethyl(methyl)amino]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-6-13-9-14(22-19-13)11-18-16(21)12-7-8-15(17-10-12)20(3)5-2/h7-10H,4-6,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQFQIKSVGQCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5004981.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5004991.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzyl)piperazine](/img/structure/B5005031.png)

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)
![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)


![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)